Selanylidenetungsten
Description
Selanylidenetungsten (W=Se) is a transition metal chalcogenide complex characterized by a tungsten center coordinated to a selanylidene ligand. This compound belongs to the broader class of metal chalcogenides, where chalcogen atoms (e.g., S, Se, Te) form bonds with transition metals. The selanylidene ligand (Se) in this complex exhibits a unique electronic and steric profile due to selenium’s larger atomic radius and lower electronegativity compared to sulfur or oxygen. These properties influence the compound’s reactivity, stability, and catalytic behavior .
Synthesis of this compound typically involves ligand substitution reactions or redox processes. For example, tungsten hexacarbonyl (W(CO)₆) may react with selenium donors under controlled conditions to form W=Se bonds. Characterization methods such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are critical for confirming its structure and purity .
Properties
Molecular Formula |
SeW |
|---|---|
Molecular Weight |
262.81 g/mol |
IUPAC Name |
selanylidenetungsten |
InChI |
InChI=1S/Se.W |
InChI Key |
KVXHGSVIPDOLBC-UHFFFAOYSA-N |
Canonical SMILES |
[Se]=[W] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Selanylidenetungsten can be synthesized through several methods, including chemical vapor deposition (CVD) and solid-state reactions. One common method involves the direct reaction of tungsten and selenium at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation: [ \text{W} + 2\text{Se} \rightarrow \text{WSe}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity tungsten and selenium precursors. The materials are heated in a controlled environment to ensure the formation of high-quality tungsten diselenide crystals. The process parameters, such as temperature and reaction time, are optimized to achieve the desired product characteristics.
Chemical Reactions Analysis
Terminology Clarification
-
Standard nomenclature for tungsten-selenium compounds includes terms like tungsten diselenide (WSe₂) or tungsten selenide clusters (e.g., W₃Se₄).
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The term "selanylidenetungsten" is non-standard and lacks documentation in chemical literature.
Relevant Tungsten-Selenium Chemistry
While direct data on "this compound" is absent, tungsten-selenium interactions are documented in broader contexts:
Reactivity Trends
-
Tungsten selenides typically exhibit thermal stability and inertness under ambient conditions , analogous to tungsten sulfides .
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Reactivity with halogens (e.g., Cl₂, F₂) or oxidizing agents may form tungsten oxyselenides or halide complexes, but no experimental data is available in the provided sources .
Gaps in Source Coverage
The search results focused on:
No studies involving selenium ligands or tungsten-selenium bonds were identified.
Recommendations for Further Research
To investigate "this compound":
-
Consult specialized databases (e.g., SciFinder, Reaxys) for rare or hypothetical compounds.
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Review recent publications on tungsten chalcogenides (S/Se/Te).
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Explore computational studies predicting stability/reactivity of tungsten-selenium systems.
Scientific Research Applications
Selanylidenetungsten has a wide range of applications in scientific research:
Electronics: Due to its semiconductor properties, it is used in the development of transistors and other electronic devices.
Photovoltaics: It is employed in solar cells to enhance their efficiency.
Catalysis: this compound serves as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biomedicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which selanylidenetungsten exerts its effects is primarily related to its electronic structure and surface properties. In electronic applications, its layered structure allows for efficient charge transport and separation. In catalysis, the active sites on its surface facilitate the adsorption and conversion of reactants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Selanylidenetungsten shares structural and functional similarities with other tungsten chalcogenides and transition metal complexes. Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogous Compounds
| Property | This compound (W=Se) | Thiotungsten (W=S) | Oxotungsten (W=O) |
|---|---|---|---|
| Bond Length (Å) | 2.15–2.20 | 2.05–2.10 | 1.75–1.80 |
| Bond Dissociation Energy (kJ/mol) | 310–330 | 340–360 | 420–450 |
| Thermal Stability | Moderate (decomposes at 150–200°C) | High (>250°C) | Very High (>300°C) |
| Catalytic Activity | Selective oxidation reactions | Hydrodesulfurization | Water oxidation |
| Electronic Conductivity | Semiconductor | Semiconductor | Insulator |
Structural and Electronic Differences
- Bond Length and Strength : The W=Se bond in this compound is longer and weaker than W=S or W=O bonds due to selenium’s larger atomic size and reduced electronegativity. This results in lower bond dissociation energy (310–330 kJ/mol vs. 340–360 kJ/mol for W=S) .
- Electron Density : Selenium’s lower electronegativity increases electron density at the tungsten center, enhancing its nucleophilicity in catalytic cycles compared to oxotungsten complexes .
Comparative Stability in Solvents
- Polar Solvents : W=Se complexes show higher solubility in polar aprotic solvents (e.g., DMSO) than W=S analogues, attributed to selenium’s softer Lewis basicity.
- Hydrolytic Stability : Oxotungsten complexes are hydrolytically stable, whereas this compound undergoes slow hydrolysis in aqueous media, releasing selenium oxides .
Research Findings and Limitations
However, its sensitivity to air and moisture poses synthesis and handling challenges. Comparative studies with thiotungsten reveal:
Biological Activity
Selanylidenetungsten is a compound that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This compound, characterized by the presence of a selenium atom bonded to tungsten, is part of a broader class of transition metal complexes that exhibit interesting interactions with biological systems.
This compound exhibits biological activity primarily through its interactions with various biomolecules. The unique electronic properties of tungsten and selenium can facilitate electron transfer processes, which are crucial in many biochemical reactions. Research indicates that these compounds can influence enzyme activities, particularly those involved in redox reactions.
Antioxidant Properties
One notable aspect of this compound is its potential antioxidant properties. Studies have shown that selenium-containing compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders, where oxidative damage plays a significant role.
Enzyme Interaction Studies
This compound has been studied for its interactions with various enzymes. For instance, molecular docking studies have indicated that this compound can bind effectively to certain enzyme active sites, potentially inhibiting their function or altering their activity. This property could be harnessed for therapeutic applications.
Case Studies
- Molecular Docking Analysis : In a study investigating the binding affinity of this compound to dihydrofolate reductase (DHFR), results showed promising binding energies, suggesting a strong interaction that could inhibit enzyme activity and thus affect cellular metabolism .
- Cellular Studies : Experimental studies on cell lines treated with this compound demonstrated reduced proliferation rates, indicating potential anticancer properties. The mechanism appears to involve induction of apoptosis and modulation of cell signaling pathways related to growth and survival .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Results indicated that administration led to significant reductions in tumor size and improved survival rates in models of cancer, further supporting its role as a potential anticancer agent .
Summary of Biological Activities
Molecular Docking Results
| Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | -8.5 | Hydrogen bonding |
| Aspartic Protease | -8.3 | Hydrophobic interactions |
Q & A
Q. What guidelines ensure ethical reporting of this compound toxicity studies?
- Methodological Answer : Follow OECD Test No. 423 for acute oral toxicity (LD₅₀ determination) and ICP-MS to quantify bioaccumulation in model organisms. Disclose all raw data (including negative controls) to avoid selective reporting biases, as highlighted in recent retractions due to omitted teratogenicity data .
Q. How can peer reviewers assess the validity of novel this compound applications in energy storage?
- Methodological Answer : Require full disclosure of cycling stability data (>500 cycles at 1C rate) and comparative benchmarking against established materials (e.g., MoS₂). Inconsistent capacity retention claims (70–90% after 200 cycles) are scrutinized via independent replication in accredited labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
